Methyl 2,4,5-trifluorobenzoate

Übersicht

Beschreibung

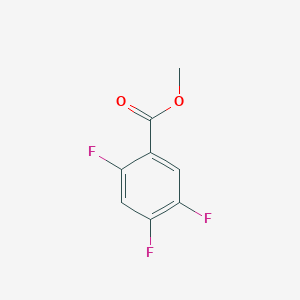

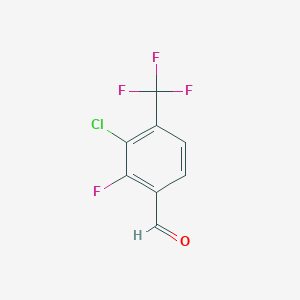

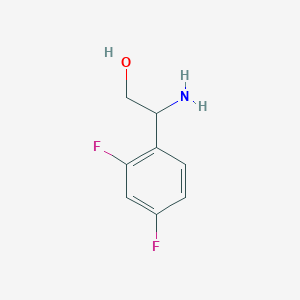

Methyl 2,4,5-trifluorobenzoate, also known as methyl 2,4,5-trifluorobenzoic acid, is a chemical compound that belongs to the family of benzoates. It has a CAS Number of 20372-66-1 and a molecular weight of 190.12 .

Molecular Structure Analysis

The IUPAC name for this compound is methyl 2,4,5-trifluorobenzoate . Its InChI Code is 1S/C8H5F3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 . The molecular formula is C8H5F3O2 .Physical And Chemical Properties Analysis

Methyl 2,4,5-trifluorobenzoate has a density of 1.358g/cm3 . It has a boiling point of 211.7ºC at 760 mmHg . The compound is solid-fused at ambient temperature . Its flash point is 130-135/100mm .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2,4,5-trifluorobenzoate: is widely used in organic synthesis. Its trifluoromethyl group can greatly influence the reactivity of the compound, making it a valuable intermediate for constructing more complex molecules. For example, it can undergo various reactions such as Suzuki coupling to synthesize biaryl compounds, which are important in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, Methyl 2,4,5-trifluorobenzoate serves as a building block for the synthesis of various therapeutic agents. Its incorporation into drug molecules can improve their metabolic stability, bioavailability, and binding affinity towards biological targets. This compound is particularly useful in the design of selective receptor agonists or antagonists .

Material Science

The unique electronic properties of Methyl 2,4,5-trifluorobenzoate make it a candidate for developing advanced materials. It can be used to modify the surface properties of polymers or create new polymer blends with enhanced thermal and chemical resistance. Additionally, its application in the synthesis of liquid crystals for display technologies is an area of interest .

Agricultural Chemistry

In the field of agricultural chemistry, Methyl 2,4,5-trifluorobenzoate can be utilized to synthesize compounds with potential as pesticides or herbicides. The trifluoromethyl group can confer increased potency and selectivity to these agrochemicals, potentially leading to more effective crop protection solutions .

Fluorine Chemistry Research

As a fluorinated compound, Methyl 2,4,5-trifluorobenzoate is significant in fluorine chemistry research. It can be used to study the effects of fluorination on chemical reactivity and to develop new fluorination reactions. This research has broader implications for all fields that utilize fluorinated compounds .

Analytical Standards

Methyl 2,4,5-trifluorobenzoate: can also serve as an analytical standard in various chemical analyses, including chromatography and mass spectrometry. It helps in the quantification and identification of similar compounds in complex mixtures, which is crucial in environmental analysis and quality control of pharmaceuticals .

Photovoltaic Materials

The compound’s ability to absorb and transfer energy efficiently makes it a candidate for use in photovoltaic materials. Researchers are exploring its use in organic solar cells, where it could contribute to the development of more efficient and cost-effective renewable energy sources .

Catalyst Design

Finally, Methyl 2,4,5-trifluorobenzoate can be used in the design of catalysts, particularly those involved in asymmetric synthesis. The introduction of fluorinated groups can lead to catalysts that are more selective, thus improving the efficiency of synthetic processes .

Safety and Hazards

Methyl 2,4,5-trifluorobenzoate is considered hazardous. It has a GHS07 pictogram, and its signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Avoid breathing dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Eigenschaften

IUPAC Name |

methyl 2,4,5-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJMGBFVYCLTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564986 | |

| Record name | Methyl 2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4,5-trifluorobenzoate | |

CAS RN |

20372-66-1 | |

| Record name | Methyl 2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)